2-Chloro-4-nitrobenzaldehyde
Overview
Description
2-Chloro-4-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H4ClNO3. It is characterized by a benzene ring substituted with a chlorine atom at the second position and a nitro group at the fourth position, along with an aldehyde group at the first position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-nitrobenzaldehyde is the enzyme HnpAB, a two-component FAD-dependent monooxygenase . This enzyme plays a crucial role in the degradation of this compound by catalyzing its conversion to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .
Mode of Action
This compound interacts with its target, HnpAB, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of this compound to BT via chloro-1,4-benzoquinone . This interaction results in the degradation of this compound and the formation of BT .
Biochemical Pathways
The degradation of this compound affects the 1,2,4-benzenetriol (BT) pathway . The conversion of this compound to BT via chloro-1,4-benzoquinone is a key step in this pathway . The downstream effects of this pathway include the formation of maleylacetate, a product of BT ring-cleavage catalyzed by HnpC, a BT 1,2-dioxygenase .
Pharmacokinetics
Its conversion to bt via the action of hnpab suggests that it is metabolized in organisms that express this enzyme . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action involve its degradation and the subsequent formation of BT . This process contributes to the catabolic diversity for microbial this compound degradation at the molecular and biochemical level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of HnpAB-expressing organisms can affect the degradation of this compound . Additionally, the compound should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-nitrobenzaldehyde typically involves the nitration of 2-chlorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and must be carefully controlled to avoid over-nitration and decomposition of the product.
Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved through a multi-step process. This involves the chlorination of 4-nitrotoluene followed by oxidation to form the desired aldehyde. The reaction conditions include the use of catalysts and controlled temperatures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-nitrosalicylaldehyde.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Sodium hydroxide, ethanol as a solvent.
Major Products Formed:
Reduction: 2-Chloro-4-aminobenzaldehyde.
Oxidation: 2-Chloro-4-nitrobenzoic acid.
Substitution: 4-Nitrosalicylaldehyde .
Scientific Research Applications
2-Chloro-4-nitrobenzaldehyde is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential antimicrobial and anticancer properties.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 4-Chloro-2-nitrobenzaldehyde
- 2,4-Dichlorobenzaldehyde
- 4-Chloro-3-nitrobenzaldehyde
Comparison: 2-Chloro-4-nitrobenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 4-Chloro-2-nitrobenzaldehyde, it has different electronic effects due to the position of the substituents, leading to variations in its chemical behavior and suitability for different synthetic applications .
Properties
IUPAC Name |
2-chloro-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBXZIANHMNKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299012 | |
Record name | 2-Chloro-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5568-33-2 | |
Record name | 2-Chloro-4-nitrobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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